N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a central pyrazole ring substituted with a phenyl group at position 1, an isopropyl group at position 3, and a carboxamide moiety at position 5 linked to a 4-carbamoylphenyl group. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)17-12-18(24(23-17)16-6-4-3-5-7-16)20(26)22-15-10-8-14(9-11-15)19(21)25/h3-13H,1-2H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEZIGWRCOSRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the condensation of N-(4-acetylphenyl)nicotinamide with N-(4-(hydrazinecarbonyl)phenyl)benzamide . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a pyrazole ring, carbamoyl, and phenyl groups. Its molecular formula is C_{16}H_{18N_4O_2, and it has a molecular weight of 302.34 g/mol. The unique arrangement of functional groups contributes to its biological activity and interaction with various biological targets.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promise in targeting specific oncogenic pathways, leading to apoptosis in cancer cells .
- Anti-inflammatory Effects
- Antimicrobial Activity
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring: This is achieved through condensation reactions involving hydrazines and carbonyl compounds.
- Carbamoylation: The introduction of the carbamoyl group enhances the compound's biological activity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Pyrazole formation | Hydrazine, carbonyl compounds |
| 2 | Carbamoylation | Isocyanates |
| 3 | Final purification | Chromatography |
Case Studies
- Cancer Research Study
- Anti-inflammatory Trials
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a pyrazole-carboxamide scaffold with several analogs but differs in substituent patterns. Key structural variations among similar compounds include:
Key Observations:
- Substituent Effects: The target compound’s 4-carbamoylphenyl group distinguishes it from analogs with halogenated (e.g., fluorine in LF4 ), nitro ( ), or amino substituents ( ).
- Steric Influence: The isopropyl group at position 3 introduces steric bulk, which may hinder rotational freedom compared to smaller substituents (e.g., methyl or halogen) in other compounds.
Physicochemical Properties
- Melting Points: Compounds with polar substituents (e.g., 4a with amino and phenylamino groups) exhibit higher melting points (247°C), suggesting strong intermolecular interactions . The target compound’s melting point is unreported but is expected to be lower due to reduced polarity compared to 4a.
Biological Activity
N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their therapeutic potential, and this compound exemplifies the modifications that enhance its pharmacological profile. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4O2. Its structure includes a pyrazole ring, which is known for conferring various biological activities. The compound's specific functional groups play crucial roles in its interactions with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2 |
| SMILES | CC(C)C1=NN(C=C1)C(=O)N(C(=O)C)C(=O)C |
| InChI | InChI=1S/C17H20N4O2/c1-10(2)13-11(9-16)8-15(14-13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
| InChIKey | RZHUGYIFPWKFQB-UHFFFAOYSA-N |
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown up to 85% inhibition of TNF-α and IL-6 at specific concentrations .
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structural modifications may enhance its efficacy against various microbial strains .
- Antitumor Activity : Pyrazoles have been investigated for their potential in cancer treatment. Certain derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The compound was tested using the carrageenan-induced rat paw edema model, where it exhibited a significant reduction in edema comparable to standard anti-inflammatory drugs like diclofenac sodium.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of this pyrazole derivative was assessed against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that the compound displayed effective inhibition at concentrations lower than those required for traditional antibiotics .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Efficacy Level | Reference |
|---|---|---|
| Anti-inflammatory | 61–85% TNF-α inhibition | |
| Antimicrobial | Effective against multiple strains | |
| Antitumor | Promising results in cell line studies |
The mechanisms underlying the biological activities of this compound often involve modulation of specific signaling pathways associated with inflammation and cell proliferation. For instance, inhibition of COX enzymes and modulation of cytokine production are common pathways through which pyrazole derivatives exert their anti-inflammatory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
